molecular formula C29H27NO7 B5309565 5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate

5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate

Cat. No. B5309565
M. Wt: 501.5 g/mol
InChI Key: MVXCRLRFYLZKPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate, also known as Boc-Lys-OH-Coumarin, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug development.

Mechanism of Action

The mechanism of action of 5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoateoumarin is not fully understood. However, it has been proposed that the compound exerts its pharmacological effects through the inhibition of HDACs. HDACs are involved in the deacetylation of histones, which leads to the repression of gene expression. Inhibition of HDACs by 5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoateoumarin results in the accumulation of acetylated histones, leading to the activation of gene expression. This, in turn, leads to the observed anti-inflammatory, anti-tumor, and anti-viral activities of the compound.
Biochemical and Physiological Effects:
5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoateoumarin has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the expression of viral genes. Moreover, 5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoateoumarin has been shown to increase the acetylation of histones, leading to the activation of gene expression. These effects make 5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoateoumarin a promising candidate for the development of novel therapeutics.

Advantages and Limitations for Lab Experiments

One of the major advantages of 5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoateoumarin is its ability to inhibit HDACs, which makes it a potential therapeutic agent for the treatment of various diseases. Moreover, 5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoateoumarin is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of 5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoateoumarin is its limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for the research and development of 5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoateoumarin. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the investigation of the structure-activity relationship of 5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoateoumarin to identify more potent analogs. Moreover, further studies are needed to elucidate the mechanism of action of 5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoateoumarin and its potential applications in the treatment of various diseases.

Synthesis Methods

5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoateoumarin can be synthesized through a multi-step process involving the coupling of 7-hydroxycoumarin with 6-aminohexanoic acid, followed by the protection of the amino group with Boc (tert-butyloxycarbonyl) and the subsequent esterification with benzyloxycarbonyl chloride. The final product is obtained through the removal of the protective groups using acid or base hydrolysis.

Scientific Research Applications

5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoateoumarin has been extensively studied for its potential applications in drug development. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. Moreover, 5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoateoumarin has been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression and chromatin structure. HDAC inhibitors have been shown to have therapeutic potential in the treatment of various diseases, including cancer, neurodegenerative disorders, and viral infections.

properties

IUPAC Name

(5-hydroxy-4-oxo-2-phenylchromen-7-yl) 6-(phenylmethoxycarbonylamino)hexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27NO7/c31-23-16-22(17-26-28(23)24(32)18-25(37-26)21-12-6-2-7-13-21)36-27(33)14-8-3-9-15-30-29(34)35-19-20-10-4-1-5-11-20/h1-2,4-7,10-13,16-18,31H,3,8-9,14-15,19H2,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVXCRLRFYLZKPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCCC(=O)OC2=CC(=C3C(=C2)OC(=CC3=O)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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